Cas no 78888-18-3 (Tert-Butyl allylcarbamate)

Tert-Butyl allylcarbamate structure
Tert-Butyl allylcarbamate structure
상품 이름:Tert-Butyl allylcarbamate
CAS 번호:78888-18-3
MF:C8H15NO2
메가와트:157.210202455521
MDL:MFCD00191870
CID:90745
PubChem ID:4067274

Tert-Butyl allylcarbamate 화학적 및 물리적 성질

이름 및 식별자

    • tert-Butyl allylcarbamate
    • tert-Butyl N-Allylcarbamate
    • N-tert-butoxycarbonylprop-2-en-1-amine
    • N-Allylcarbamic Acid tert-Butyl Ester
    • N-Boc-allylamine
    • N-(tert-Butoxycarbonyl)allylamine
    • t-butyl N-allylcarbamate
    • tert-butyl N-(prop-2-en-1-yl)carbamate
    • Carbamic acid, 2-propenyl-, 1,1-dimethylethyl ester
    • Tert-butyl N-prop-2-enylcarbamate
    • N-Allyl-t-butylcarbamate
    • allyl(tert-butyl)carbamate
    • tert-butyl-N-allylcarbamate
    • N-tertbutoxycarbonyl allyl amine
    • N-tert-butoxycarb
    • MFCD00191870
    • tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate
    • B3618
    • 78888-18-3
    • 22815-62-9
    • allyl carbamic acid tert-butyl ester
    • 2-propenyl-carbamic acid 1,1-dimethylethyl ester
    • DTXSID30945490
    • AM804359
    • AWARHXCROCWEAK-UHFFFAOYSA-N
    • CS-W007444
    • 3-(t-butoxycarbonylamino)-1-propene
    • EN300-98377
    • FT-0678101
    • SCHEMBL262291
    • 3-t-Butoxycarbonylamino-1-propene
    • tert-Butylallylcarbamate
    • allyl-carbamic acid tert-butyl ester
    • PK04_181038
    • AKOS005255351
    • GS-3542
    • N-tert-butoxycarbonyl allyl amine
    • tert-Butyl N-allylcarbamate, 98%
    • 1,1-Dimethylethyl N-2-propen-1-ylcarbamate (ACI)
    • Carbamic acid, 2-propenyl-, 1,1-dimethylethyl ester (9CI)
    • 1,1-Dimethylethyl N-allylcarbamate
    • 3-(tert-Butoxycarbonylamino)-1-propene
    • Allylcarbamic acid tert-butyl ester
    • Boc-allylamine
    • N-(tert-Butyloxycarbonyl)allylamine
    • DB-031909
    • Tert-Butyl allylcarbamate
    • MDL: MFCD00191870
    • 인치: 1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10)
    • InChIKey: AWARHXCROCWEAK-UHFFFAOYSA-N
    • 미소: O=C(NCC=C)OC(C)(C)C

계산된 속성

  • 정밀분자량: 157.11000
  • 동위원소 질량: 157.11
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 147
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.6
  • 토폴로지 분자 극성 표면적: 38.3
  • 상호 변형 이기종 수량: 2

실험적 성질

  • 색과 성상: 아직 확정되지 않았습니다.
  • 밀도: 0.938 g/mL at 25 °C(lit.)
  • 융해점: 37.0 to 41.0 deg-C
  • 비등점: 48-50°C/0.3mm
  • 플래시 포인트: 175 °F
  • 굴절률: 1.4720 (estimate)
  • 수용성: Insoluble in water. Soluble in methanol.
  • PSA: 38.33000
  • LogP: 2.08800
  • 용해성: 아직 확정되지 않았습니다.

Tert-Butyl allylcarbamate 보안 정보

  • 신호어:Warning
  • 피해 선언: H302
  • 경고성 성명: P280-P305+P351+P338
  • 위험물 운송번호:UN 1325 4.1/PG 2
  • WGK 독일:3
  • 위험 범주 코드: 22-36/37/38
  • 보안 지침: 22-26-36/37/39
  • 위험물 표지: Xi
  • 위험 등급:IRRITANT
  • 저장 조건:Inert atmosphere,Room Temperature

Tert-Butyl allylcarbamate 세관 데이터

  • 세관 번호:2924199090
  • 세관 데이터:

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    2924199090

    개요:

    2924199090. 기타 무환아미드 (무환아미노메틸에스테르 포함) (그 파생물과 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

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    ?? ??, ?? ??,,,포장

    요약:

    2924199090. 기타 무환아미드 (무환아미노메틸메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

Tert-Butyl allylcarbamate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1043611-10g
tert-Butyl allylcarbamate
78888-18-3 98%
10g
¥46.00 2024-07-28
abcr
AB515240-100 g
tert-Butyl N-allylcarbamate, 95%; .
78888-18-3 95%
100g
€251.70 2023-04-18
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S68132-100g
Tert-Butyl N-Allylcarbamate
78888-18-3 97%
100g
¥680.00 2021-09-02
eNovation Chemicals LLC
Y1316883-25G
tert-butyl N-allylcarbamate
78888-18-3 97%
25g
$40 2023-05-13
eNovation Chemicals LLC
D956701-100g
tert-Butyl allylcarbamate
78888-18-3 97%
100g
$85 2024-06-07
Enamine
EN300-98377-50.0g
tert-butyl N-(prop-2-en-1-yl)carbamate
78888-18-3 95%
50.0g
$124.0 2024-05-21
TRC
B415193-500mg
tert-Butyl Allylcarbamate
78888-18-3
500mg
$ 65.00 2022-06-07
abcr
AB515240-5 g
tert-Butyl N-allylcarbamate, 95%; .
78888-18-3 95%
5g
€77.40 2023-04-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000650-25g
Tert-Butyl allylcarbamate
78888-18-3 95%
25g
¥118 2024-05-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
422339-10G
Tert-Butyl allylcarbamate
78888-18-3 98%
10G
¥656.04 2022-02-24

Tert-Butyl allylcarbamate 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C; overnight, 0 °C
참조
An alternative synthesis of (±)-propranolol and (±)-atenolol
Inkum, Rachaneebhorn; Teerawutgulrag, Aphiwat; Puangsombat, Pakawan; Rakariyatham, Nuansri, Maejo International Journal of Science and Technology, 2012, 6(3), 372-378

합성회로 2

반응 조건
1.1 10 min, 80 °C
참조
Efficient and expeditious chemoselective BOC protection of amines in catalyst and solvent-free media
Viswanadham, Balaga; Mahomed, Abdul S.; Friedrich, Holger B.; Singh, Sooboo, Research on Chemical Intermediates, 2017, 43(3), 1355-1363

합성회로 3

반응 조건
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  30 min, 0 °C; overnight, 0 °C → rt
1.2 Reagents: Water
참조
Enantioselective and Regiodivergent Functionalization of N-Allylcarbamates by Mechanistically Divergent Multicatalysis
Richmond, Edward; Ullah Khan, Ismat; Moran, Joseph, Chemistry - A European Journal, 2016, 22(35), 12274-12277

합성회로 4

반응 조건
1.1 Solvents: Dichloromethane ;  rt; overnight, rt
참조
Spiroacetal formation through telescoped cycloaddition and carbon-hydrogen bond functionalization: Total synthesis of bistramide A
Han, Xun; Floreancig, Paul E., Angewandte Chemie, 2014, 53(41), 11075-11078

합성회로 5

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane
참조
Enantioselective synthesis of β-hydroxy amines and aziridines using asymmetric transfer hydrogenation of α-amino ketones
Kawamoto, Aparecida M.; Wills, Martin, Journal of the Chemical Society, 2001, (16), 1916-1928

합성회로 6

반응 조건
1.1 Solvents: Choline chloride ;  5 min, 80 °C
참조
Amine protection by in situ formation of choline chloride-based deep eutectic solvents
Nardi, Monica; De Luca, Giuseppina; Novelli, Paolo; Oliverio, Manuela; Romano, Salvatore; et al, Green Chemistry, 2023, 25(8), 3208-3213

합성회로 7

반응 조건
1.1 Solvents: Chloroform ;  0 °C; 2 h, rt
참조
Facile synthesis of poly(hydroxypropylene imine) dendrimer from single monomer
Zhou, Yong-cun; Zhou, Zhu-xian; Shen, You-qing, Gaofenzi Xuebao, 2017, (2), 359-366

합성회로 8

반응 조건
1.1 Solvents: Dichloromethane
1.2 -
1.3 Solvents: Dichloromethane
참조
Synthesis and Antiviral Activity of New Anti-HIV Amprenavir Bioisosteres
Rocheblave, Luc; Bihel, Frederic; De Michelis, Celine; Priem, Ghislaine; Courcambeck, Jerome; et al, Journal of Medicinal Chemistry, 2002, 45(15), 3321-3324

합성회로 9

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, 0 °C → rt
참조
An efficient synthesis of nitrogen-containing heterocycles via a tandem carbenoid N-H insertion/ring-closing metathesis sequence
Pavlyuk, Oksana; Teller, Henrik; McMills, Mark C., Tetrahedron Letters, 2009, 50(23), 2716-2718

합성회로 10

반응 조건
1.1 Solvents: Tetrahydrofuran ;  4 h, rt
참조
A facile method for the stereoselective preparation of (1E,3E)-4-substituted-1-amino-1,3-dienes via 1,4-elimination
Tayama, Eiji; Sugai, Sayaka, Tetrahedron Letters, 2007, 48(35), 6163-6166

합성회로 11

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  21 h, rt
참조
Synthesis of 3-oxooxa- and 3-oxoazacycloalk-4-enes by ring-closing metathesis. Application to the synthesis of an inhibitor of cathepsin K
Taillier, Catherine; Hameury, Thomas; Bellosta, Veronique; Cossy, Janine, Tetrahedron, 2007, 63(21), 4472-4490

합성회로 12

반응 조건
1.1 Catalysts: Iodine ;  0.5 h, rt
참조
Molecular iodine-catalyzed facile procedure for N-Boc protection of amines
Varala, Ravi; Nuvula, Sreelatha; Adapa, Srinivas R., Journal of Organic Chemistry, 2006, 71(21), 8283-8286

합성회로 13

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  cooled; 16 h, rt
참조
Alpha-oxidation of amine derivatives by bis(2,2,2-trichloroethyl) azodicarboxylate and application of its products as iminium ion equivalents
Honzawa, Shinobu; Uchida, Mitsuaki; Tashiro, Takuya; Sugihara, Takumichi, Heterocycles, 2017, 95(2), 994-1029

합성회로 14

반응 조건
1.1 Catalysts: Amberlyst 15 ;  2 min, rt
참조
Amberlyst-15: a mild, efficient and reusable heterogeneous catalyst for N-tert-butoxycarbonylation of amines
Kumar, K. Shiva; Iqbal, Javed; Pal, Manojit, Tetrahedron Letters, 2009, 50(46), 6244-6246

합성회로 15

반응 조건
1.1 Catalysts: Silica ;  3 min, rt
참조
N-BOC protection of amines over mesoporous SBA-15 catalyst at room temperature
Viswanadham, Balaga; Tejeswararao, Dharmana; Putrakumar, Balla, Journal of Porous Materials, 2023, 30(3), 713-721

합성회로 16

반응 조건
1.1 Reagents: Dimethylamine-borane Catalysts: Gold ,  Titania Solvents: Ethanol ;  0.5 h, 25 °C
참조
cis-Semihydrogenation of alkynes with amine borane complexes catalyzed by gold nanoparticles under mild conditions
Vasilikogiannaki, Eleni; Titilas, Ioannis; Vassilikogiannakis, Georgios; Stratakis, Manolis, Chemical Communications (Cambridge, 2015, 51(12), 2384-2387

합성회로 17

반응 조건
1.1 Solvents: Dichloromethane ;  12 h, rt
참조
Alternative approaches utilizing click chemistry to develop next-generation analogs of solithromycin
Daher, Samer S. ; Lee, Miseon ; Jin, Xiao; Teijaro, Christiana N. ; Barnett, Pamela R. ; et al, European Journal of Medicinal Chemistry, 2022, 233,

Tert-Butyl allylcarbamate Raw materials

Tert-Butyl allylcarbamate Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:78888-18-3)Tert-Butyl allylcarbamate
A846486
순결:99%
재다:500g
가격 ($):256.0